Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is 6-O-tert-butyl 4-O-ethyl 2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-4,6-dicarboxylate. This comprehensive name reflects the complex structural features including the fused pyrido-pyrimidine core system, the specific positioning of substituents, and the ester functionalities present in the molecule. The systematic name indicates the presence of two distinct carboxylate ester groups at positions 4 and 6 of the heterocyclic framework, with the 4-position bearing an ethyl ester and the 6-position containing a tert-butyl ester functionality.
The structural representation reveals a bicyclic heterocyclic system where a pyridine ring is fused to a pyrimidine ring in a [4,3-d] configuration. The numbering system follows standard heterocyclic nomenclature conventions, with the chlorine substituent located at position 2 of the pyrimidine ring. The compound features partial saturation in the 7,8-dihydro configuration, indicating that the pyridine portion of the molecule contains two additional hydrogen atoms compared to the fully aromatic system.
The Simplified Molecular Input Line Entry System representation is CCOC(=O)C1=NC(=NC2=C1CN(CC2)C(=O)OC(C)(C)C)Cl, which provides a linear notation describing the complete molecular structure. The International Chemical Identifier string InChI=1S/C15H20ClN3O4/c1-5-22-12(20)11-9-8-19(14(21)23-15(2,3)4)7-6-10(9)17-13(16)18-11/h5-8H2,1-4H3 offers another standardized representation that encodes the molecular structure in a systematic format.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service Registry Number for this compound is 1279816-32-8, which serves as the primary unique identifier in chemical databases and literature. This CAS number provides unambiguous identification of the specific molecular structure and is consistently referenced across multiple commercial suppliers and research databases. The compound has been assigned PubChem Compound Identification Number 72207916, which serves as the primary identifier within the PubChem chemical database system.
Alternative chemical identifiers include various synonymous names that reflect different naming conventions and systematic approaches. The compound is also known as 6-tert-Butyl 4-ethyl 2-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4,6-dicarboxylate, which emphasizes the explicit hydrogen notation for the saturated portions of the ring system. Additional identifier codes include PB36960 and SB13256, which represent internal catalog numbers used by chemical suppliers and research institutions.
The compound appears in commercial databases under product codes such as M192018 and catalog numbers including 1262DW from various chemical suppliers. These alternative identifiers facilitate cross-referencing between different chemical databases and commercial sources, ensuring accurate identification and procurement of the specific compound for research applications.
| Identifier Type | Code/Number | Source |
|---|---|---|
| CAS Registry Number | 1279816-32-8 | Chemical Abstracts Service |
| PubChem CID | 72207916 | National Center for Biotechnology Information |
| Internal Code | PB36960 | Research Database |
| Internal Code | SB13256 | Research Database |
| Catalog Number | M192018 | Commercial Supplier |
| Catalog Number | 1262DW | AK Scientific |
Molecular Formula and Weight Analysis
The molecular formula for this compound is C15H20ClN3O4, indicating a composition of fifteen carbon atoms, twenty hydrogen atoms, one chlorine atom, three nitrogen atoms, and four oxygen atoms. This elemental composition reflects the complex heterocyclic structure with multiple functional groups including the chloro substituent, nitrogen-containing heterocycles, and oxygen-containing ester functionalities.
The molecular weight is precisely calculated as 341.79 grams per mole, based on standard atomic weights. This molecular weight calculation incorporates the atomic masses of all constituent elements: carbon (12.011 atomic mass units), hydrogen (1.008 atomic mass units), chlorine (35.453 atomic mass units), nitrogen (14.007 atomic mass units), and oxygen (15.999 atomic mass units). The relatively high molecular weight reflects the substantial size and complexity of the molecular structure, consistent with the presence of bulky substituents such as the tert-butyl group.
The elemental composition analysis reveals specific mass contributions from each element type. The carbon framework contributes the largest mass percentage due to the extensive organic structure including the heterocyclic core and alkyl substituents. The nitrogen content reflects the presence of three nitrogen atoms within the pyrido-pyrimidine system, while the oxygen content derives from the four oxygen atoms present in the two carboxylate ester groups.
| Element | Atomic Count | Atomic Weight (amu) | Total Mass Contribution (amu) | Mass Percentage |
|---|---|---|---|---|
| Carbon | 15 | 12.011 | 180.165 | 52.70% |
| Hydrogen | 20 | 1.008 | 20.160 | 5.90% |
| Chlorine | 1 | 35.453 | 35.453 | 10.37% |
| Nitrogen | 3 | 14.007 | 42.021 | 12.29% |
| Oxygen | 4 | 15.999 | 63.996 | 18.74% |
| Total | 43 | - | 341.795 | 100.00% |
The molecular weight determination has been computationally verified through multiple chemical database systems, with consistent values reported across different sources. The precise molecular weight value of 341.79 grams per mole enables accurate stoichiometric calculations for synthetic procedures and analytical determinations. This molecular weight places the compound in the medium molecular weight range for organic heterocyclic compounds, indicating sufficient size for potential biological activity while maintaining reasonable synthetic accessibility.
Properties
IUPAC Name |
6-O-tert-butyl 4-O-ethyl 2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-4,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4/c1-5-22-12(20)11-9-8-19(14(21)23-15(2,3)4)7-6-10(9)17-13(16)18-11/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVOQBUHDHOENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC2=C1CN(CC2)C(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Pyrido[4,3-d]pyrimidine derivatives have garnered attention due to their diverse biological activities and potential therapeutic applications. The compound Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester is a notable member of this class. This article will explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure integrating pyridine and pyrimidine rings with multiple functional groups including carboxylic acid and ester functionalities. The presence of a chlorine atom and a tert-butyl group enhances its unique properties and reactivity.
Pyrido[4,3-d]pyrimidines exhibit significant biological activities through various mechanisms:
- Inhibition of Dihydrofolate Reductase (DHFR) : Many pyrido derivatives are known to inhibit DHFR, an enzyme crucial for DNA synthesis. By blocking this enzyme, these compounds can effectively halt the proliferation of cancer cells .
- Tyrosine Kinase Inhibition : Certain derivatives have shown inhibitory effects on tyrosine kinases involved in signaling pathways related to cancer progression and inflammation .
Biological Activities
The biological activities of Pyrido[4,3-d]pyrimidine derivatives include:
- Antitumor Activity : Compounds within this class have demonstrated potent anticancer effects across various cell lines. For instance, studies have shown that derivatives can inhibit the growth of breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines with IC50 values in the low micromolar range .
| Cell Line | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 | Pyrido Derivative | 1.74 | |
| A549 | Pyrido Derivative | 2.10 | |
| PC-3 | Pyrido Derivative | 1.90 |
- Antimicrobial Activity : Research indicates effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
- Antitumor Efficacy : A study evaluated the anticancer properties of a series of pyrido[4,3-d]pyrimidine derivatives against several cancer cell lines. The results indicated that modifications at specific positions on the pyridine ring significantly enhanced anticancer activity.
- Inflammatory Diseases : Another study explored the use of these compounds as antagonists for CXCR2 receptors involved in inflammatory responses. One derivative exhibited an IC50 value of 0.11 µM against CXCR2 in cellular assays, highlighting its potential in treating autoimmune diseases .
Scientific Research Applications
Anticancer Activity
Pyrido[4,3-d]pyrimidines have been studied for their potential as anticancer agents. Research indicates that these compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through targeted mechanisms.
Antiviral Properties
Certain pyrido[4,3-d]pyrimidine derivatives exhibit antiviral effects by interfering with viral replication processes. Studies have demonstrated their efficacy against viruses such as HIV and hepatitis C, suggesting potential for development into antiviral therapeutics.
Antimicrobial Activity
The antimicrobial properties of pyrido[4,3-d]pyrimidines have been explored in various studies. These compounds have shown effectiveness against a range of bacteria and fungi, making them candidates for new antimicrobial agents.
Synthetic Methodologies
The synthesis of pyrido[4,3-d]pyrimidine derivatives typically involves multi-step processes that can include cyclization reactions and functional group modifications. Key synthetic strategies include:
- Cyclization Reactions : Utilizing pyridine and pyrimidine derivatives as starting materials to form the bicyclic structure.
- Functionalization : Modifying the nitrogen and carbon positions to enhance biological activity or selectivity towards specific targets.
Case Study 1: Anticancer Mechanism
A study investigated the effects of a specific pyrido[4,3-d]pyrimidine derivative on breast cancer cells. The compound was found to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), leading to reduced cell viability and increased apoptosis rates. This highlights the potential of this compound in targeting metabolic pathways critical for cancer cell survival.
Case Study 2: Antiviral Efficacy
Another research project evaluated the antiviral activity of a related pyrido[4,3-d]pyrimidine against hepatitis C virus (HCV). The study demonstrated that the compound effectively inhibited HCV replication in vitro by disrupting viral RNA synthesis. This finding suggests a promising avenue for developing new antiviral therapies based on this chemical framework.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The ethyl and tert-butyl ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. The tert-butyl ester is more resistant to hydrolysis than the ethyl ester due to steric hindrance .
Key Findings :
-
Selective hydrolysis of the ethyl ester occurs under mild basic conditions, preserving the tert-butyl group.
-
Trifluoroacetic acid (TFA) cleaves the tert-butyl ester without affecting the ethyl ester or chlorine substituent .
Nucleophilic Substitution at C2-Chlorine
The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution at the 2-position. Amines, alkoxides, and thiols replace the chlorine atom under catalytic or thermal conditions .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylamine | DMF, 80°C, 12h | 2-(Benzylamino)pyrido-pyrimidine | 78% | |
| Sodium methoxide | MeOH, reflux, 6h | 2-Methoxy derivative | 82% |
Mechanistic Insight :
-
The reaction proceeds via a two-step pathway: (1) base-assisted deprotonation of the nucleophile and (2) attack at the activated C2 position .
Reduction of the 7,8-Dihydro Moiety
Catalytic hydrogenation fully saturates the pyrido ring, altering the compound’s planarity and electronic properties .
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Fully saturated pyrido-pyrimidine | 90% |
Application :
Ester Exchange Reactions
Transesterification replaces the ethyl group with bulkier alcohols under acidic catalysis .
| Alcohol | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Isopropyl alcohol | H₂SO₄, toluene, reflux | 4-Isopropyl ester | 70% |
Limitation :
-
tert-Butyl esters resist transesterification due to steric bulk.
Condensation Reactions
The carboxylic acid derivatives participate in peptide coupling to form amides or heterocycles .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| EDCl, HOBt, DIPEA | DCM, 25°C, 24h | 4-Amide derivative | 75% |
Note :
Comparison with Similar Compounds
Key Observations :
Core Structure Impact: Pyrido[4,3-d]pyrimidines (target compound) exhibit a distinct ring fusion geometry compared to pyrido[2,3-d]pyrimidines, altering electronic distribution and steric accessibility .
Substituent Effects :
- Chloro Group : The 2-Cl substituent in the target compound is a reactive site for nucleophilic substitution, contrasting with pyrido[2,3-d]pyrimidines where chloro groups are retained for bioactivity (e.g., DHFR inhibition) .
- Ester Groups : The tert-butyl and ethyl esters in the target compound increase lipophilicity compared to methyl or benzyl esters in PDE-4 inhibitors, impacting membrane permeability .
Synthetic Routes: The target compound’s synthesis via POCl₃ chlorination is distinct from pyrido[2,3-d]pyrimidines, which often use phosgene or Dimroth rearrangements .
Preparation Methods
Core Scaffold Construction
Two main synthetic approaches are reported for assembling the pyrido[4,3-d]pyrimidine core:
Cyclocondensation of Pyridine and Pyrimidine Precursors : This classical approach involves the condensation of appropriately substituted pyridine derivatives with pyrimidine precursors under controlled conditions to form the fused bicyclic system. For example, tetrahydropyrido[4,3-d]pyrimidines can be synthesized starting from 5,6,7,8-tetrahydropyridine derivatives, which undergo ring closure and functionalization to yield the core structure. This method often requires optimization of reaction temperature and time to balance ring closure efficiency and functional group stability.
Multicomponent One-Pot Reactions : More recent green chemistry methods employ multicomponent reactions using catalysts such as γ-Fe₂O₃@HAp-SO₃H nanoparticles in solvent-free or aqueous media. These protocols enable the simultaneous formation of the pyrido[4,3-d]pyrimidine ring and introduction of substituents in fewer steps with higher atom economy.
Esterification and Substituent Installation
The compound contains two ester groups: a 6-(1,1-dimethylethyl) (tert-butyl) ester and a 4-ethyl ester. These ester groups are introduced through selective esterification of the corresponding carboxylic acid functionalities on the pyrido[4,3-d]pyrimidine-4,6-dicarboxylic acid intermediate.
Esterification Reaction Conditions : Typically, esterification is carried out under acidic conditions using sulfuric acid or other acid catalysts with the appropriate alcohols (tert-butanol for the tert-butyl ester and ethanol for the ethyl ester). The reaction is controlled to selectively esterify each carboxyl group without affecting the heterocyclic core.
Alternative Methods : Use of coupling reagents or activation of carboxylic acids as acid chlorides (e.g., using oxalyl chloride) followed by reaction with alcohols can also be employed for ester formation, allowing better control and yields.
Summary of the Synthetic Route
A representative synthetic route to the target compound can be outlined as follows:
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclocondensation | Pyridine and pyrimidine precursors, heat | Formation of pyrido[4,3-d]pyrimidine core |
| 2 | Chlorination | POCl₃, reflux | Introduction of 2-chloro substituent |
| 3 | Esterification (tert-butyl) | tert-Butanol, acid catalyst | Formation of 6-(1,1-dimethylethyl) ester |
| 4 | Esterification (ethyl) | Ethanol, acid catalyst | Formation of 4-ethyl ester |
| 5 | Purification | Chromatography or recrystallization | Isolation of pure target compound |
Analytical Validation of the Preparation
To confirm the successful preparation of the compound, several spectroscopic and analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ^1H NMR identifies characteristic signals of the ethyl ester (-CH₃ at δ ~1.2–1.4 ppm, -OCH₂- at δ ~4.1–4.3 ppm) and tert-butyl group (-CH₃ at δ ~1.4–1.5 ppm).
- ^13C NMR confirms ester carbonyl carbons (δ ~165–175 ppm) and shows chemical shifts influenced by chlorine substitution.
-
- Ester carbonyl stretches appear around 1700–1750 cm⁻¹.
- C-Cl bond vibrations are observed near 550–650 cm⁻¹.
X-ray Crystallography : Provides definitive structural confirmation, especially for substitution patterns and ring conformation.
Research Findings and Optimization Notes
- The use of POCl₃ for chlorination is a well-established method that provides high regioselectivity for 2-chloro substitution on the pyrido[4,3-d]pyrimidine ring.
- Esterification conditions require careful control to avoid hydrolysis or over-esterification, particularly when two different ester groups are present.
- Multicomponent and catalytic methods offer greener alternatives, reducing the number of steps and improving yields, though they may require specialized catalysts and optimization for scale-up.
- The presence of the 7,8-dihydro structure (partial saturation of the pyridine ring) influences the conformational flexibility and may affect reaction kinetics during synthesis.
Q & A
Q. What are the established synthetic routes for constructing the pyrido[4,3-d]pyrimidine core in this compound?
The pyrido[4,3-d]pyrimidine scaffold can be synthesized via two primary approaches:
- Pyridine/Pyrimidine Derivative Assembly : Cyclocondensation of pyridine and pyrimidine precursors, often involving chloro-substituted intermediates. For example, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines serve as starting materials for multi-step syntheses of derivatives, as demonstrated in the preparation of tetrahydropteroic acid analogs .
- Multicomponent Reactions : Green chemistry approaches using water as a solvent and catalysts like γ-Fe₂O₃@HAp-SO₃H nanoparticles enable efficient one-pot syntheses under solvent-free conditions . Key Considerations: Optimize reaction time and temperature to balance ring closure efficiency and functional group stability.
Q. How can spectroscopic techniques validate the ester functionalities and chlorine substitution pattern?
A combination of analytical methods is critical:
- NMR Spectroscopy :
- ¹H NMR : Identify ester ethyl groups (δ ~1.2–1.4 ppm for -CH₃; δ ~4.1–4.3 ppm for -OCH₂-) and tert-butyl esters (δ ~1.4–1.5 ppm for -(CH₃)₃).
- ¹³C NMR : Confirm carbonyl carbons (δ ~165–175 ppm for ester C=O) and chlorine-induced deshielding effects on adjacent carbons .
- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., 2-chloro vs. 4-chloro isomers) by analyzing bond lengths and angles, as shown for structurally related pyrido[4,3-d]pyrimidine derivatives .
- IR Spectroscopy : Detect ester C=O stretches (~1700–1750 cm⁻¹) and C-Cl vibrations (~550–650 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between computational predictions and observed reactivity in nucleophilic substitutions?
Discrepancies often arise in regioselectivity during substitutions at the pyrimidine ring. To address this:
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N or ²H) to track reaction pathways. For example, Robins and Hitchings demonstrated selective displacement of 4-chloro over 2- or 7-chloro groups in trichloropyrido[2,3-d]pyrimidines, guided by electronic effects .
- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify intermediates. Adjust solvent polarity (e.g., DMF vs. MeCN) to modulate nucleophile accessibility .
- Computational Validation : Compare density functional theory (DFT)-calculated activation energies with experimental yields to refine predictive models .
Q. How can reaction conditions be optimized for sensitive functional groups (e.g., tert-butyl esters) in multi-step syntheses?
- Temperature Control : Perform esterification steps at ≤60°C to prevent tert-butyl group cleavage, as higher temperatures promote retro-esterification .
- Protecting Group Strategy : Use acid-labile groups (e.g., trityl) for amines or alcohols to avoid side reactions during chlorination .
- Catalyst Selection : Employ mild Lewis acids (e.g., ZnCl₂) instead of Brønsted acids to preserve ester integrity during cyclization .
Q. What methods are recommended for analyzing regioisomer formation during nucleophilic substitutions?
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to resolve regioisomers.
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isomers via exact mass differences (e.g., 2-chloro vs. 4-chloro substitution) .
- Competitive Reactivity Assays : Compare reaction rates of substituted intermediates with different nucleophiles (e.g., amines vs. thiols) to establish selectivity trends .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
